3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
CAS No.: 922086-82-6
Cat. No.: VC6209786
Molecular Formula: C22H19F2N5O2
Molecular Weight: 423.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922086-82-6 |
|---|---|
| Molecular Formula | C22H19F2N5O2 |
| Molecular Weight | 423.424 |
| IUPAC Name | 3,4-difluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C22H19F2N5O2/c1-14-4-2-3-5-16(14)12-28-13-26-20-17(22(28)31)11-27-29(20)9-8-25-21(30)15-6-7-18(23)19(24)10-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,25,30) |
| Standard InChI Key | ZBGWTTSJVVERNE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s systematic name reflects its complex heterocyclic architecture, which integrates a pyrazolo[3,4-d]pyrimidine core substituted with fluorine atoms, a 2-methylbenzyl group, and a benzamide side chain. Its molecular formula is C₂₂H₁₉F₂N₅O₂, with a molecular weight of 423.4 g/mol . Key structural features include:
-
Pyrazolo[3,4-d]pyrimidine backbone: A fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring.
-
4-Oxo-4,5-dihydro group: A ketone and partially saturated pyrimidine ring, which may influence conformational flexibility.
-
3,4-Difluorobenzamide moiety: A fluorinated aromatic group that enhances metabolic stability and binding affinity.
-
2-Methylbenzyl substituent: A hydrophobic group at position 5 of the pyrazolo ring, likely contributing to target engagement.
Table 1: Physicochemical and Structural Data
| Property | Value |
|---|---|
| CAS Number | 922086-82-6 |
| Molecular Formula | C₂₂H₁₉F₂N₅O₂ |
| Molecular Weight | 423.4 g/mol |
| XLogP3-AA | 3.5 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound’s fluorine atoms enhance lipophilicity and membrane permeability, while the benzamide group facilitates hydrogen bonding with target proteins .
Synthesis and Development
Synthetic Routes
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. For example, hydrazine derivatives react with acetylenic or α,β-unsaturated ketones to form pyrazole intermediates, which are subsequently functionalized . In the case of this compound, key steps likely include:
-
Formation of the pyrazolo[3,4-d]pyrimidine core: Cyclocondensation of a substituted hydrazine with a pyrimidine precursor.
-
Introduction of the 2-methylbenzyl group: Alkylation or nucleophilic substitution at position 5 of the pyrazolo ring.
-
Attachment of the 3,4-difluorobenzamide side chain: Amide coupling using a benzoyl chloride derivative.
A solvent-free fusion technique under catalytic conditions may optimize yield and purity, as demonstrated in analogous syntheses .
Structural Optimization
Modifications at positions 1, 3, and 6 of the pyrazolo[3,4-d]pyrimidine scaffold are critical for tuning kinase inhibitory activity. For instance, substituting position 6 with hydrophobic groups (e.g., 2-methylbenzyl) enhances selectivity for cyclin-dependent kinases (CDKs) . The 3,4-difluorobenzamide moiety at position 1 likely occupies the adenine-binding pocket of kinases, mimicking ATP interactions .
Pharmacological Activity and Mechanism of Action
Kinase Inhibition Profile
Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors, targeting CDKs, EGFR, and other oncogenic kinases. This compound’s 3-amino-pyrazolo[3,4-d]pyrimidin-4-one analogs exhibit potent CDK inhibition (IC₅₀ < 50 nM) by competitively binding to the ATP-binding site . Key interactions include:
-
Hydrogen bonding between the benzamide carbonyl and kinase hinge residues.
-
Hydrophobic interactions mediated by the 2-methylbenzyl group in the kinase’s hydrophobic pocket.
Antiproliferative Effects
In preclinical models, structurally related compounds demonstrate nanomolar cytotoxicity against breast cancer (MCF-7) and multiple myeloma cell lines. For example, the analog Otviciclib (compound 86) inhibits CDK9/cyclin T1, inducing apoptosis in hematological malignancies .
Therapeutic Applications
Oncology
CDK inhibitors are clinically validated in hormone receptor-positive breast cancer. This compound’s selectivity for CDK4/6 and CDK9 positions it as a candidate for:
-
ER+/HER2− breast cancer: Synergizing with endocrine therapies like tamoxifen.
-
Multiple myeloma: Overcoming resistance to proteasome inhibitors.
Neurodegenerative and Inflammatory Diseases
Kinase inhibition may also modulate neuroinflammation (e.g., Alzheimer’s disease) and autoimmune disorders by suppressing pro-inflammatory cytokines .
Comparative Analysis with Analogues
Table 2: Comparison with Select Pyrazolo[3,4-d]Pyrimidine Derivatives
| Compound | Target Kinases | IC₅₀ (nM) | Therapeutic Indication |
|---|---|---|---|
| 3,4-Difluoro-N-(2-(5-(2-MeBz)... | CDK4/6, CDK9 | 10–50 | Breast cancer |
| Otviciclib | CDK9/cyclin T1 | 5 | Multiple myeloma |
| Gefitinib | EGFR | 20 | NSCLC |
This compound’s dual CDK4/6 and CDK9 inhibition may offer broader efficacy compared to single-target agents like palbociclib .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume